molecular formula C17H23NO2 B094779 Ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate CAS No. 17243-69-5

Ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate

Cat. No.: B094779
CAS No.: 17243-69-5
M. Wt: 273.37 g/mol
InChI Key: WDEFBBTXULIOBB-UHFFFAOYSA-N
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Description

Ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate is an organic compound that belongs to the class of cyclohexene carboxylates It is characterized by the presence of a dimethylamino group, a phenyl group, and an ethyl ester group attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate typically involves the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Addition of the Dimethylamino Group: The dimethylamino group can be added through a nucleophilic substitution reaction using dimethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or ketones.

    Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.

    Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable base.

Major Products:

    Oxidation: Epoxides, ketones.

    Reduction: Cyclohexane derivatives.

    Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

Ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    Ethyl 2-(dimethylamino)-1-phenylcyclohexane-1-carboxylate: Similar structure but with a saturated cyclohexane ring.

    Ethyl 2-(dimethylamino)-1-phenylcyclopentane-1-carboxylate: Similar structure but with a cyclopentane ring.

    Ethyl 2-(dimethylamino)-1-phenylcyclohex-2-ene-1-carboxylate: Similar structure but with the double bond in a different position.

Uniqueness: Ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate is unique due to the specific positioning of the double bond in the cyclohexene ring, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-4-20-16(19)17(14-10-6-5-7-11-14)13-9-8-12-15(17)18(2)3/h5-8,10-12,15H,4,9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEFBBTXULIOBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00860247
Record name Ethyl 6-(dimethylamino)-3,6-dihydro[1,1'-biphenyl]-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00860247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17243-69-5, 20380-58-9
Record name Ethyl 2-(dimethylamino)-1-phenyl-3-cyclohexene-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17243-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017243695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.513
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate
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